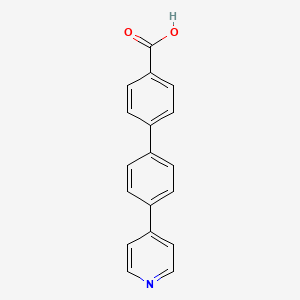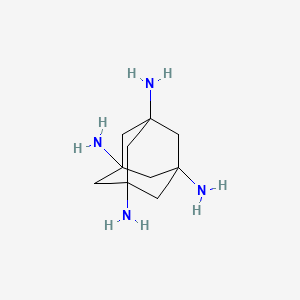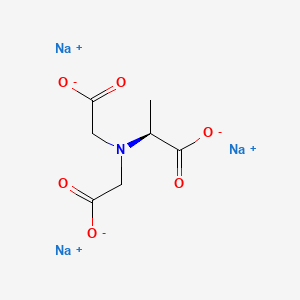
5,5'-Diethynyl-2,2'-bipyridine
Übersicht
Beschreibung
“5,5’-Diethynyl-2,2’-bipyridine” is a compound with the molecular formula C14H8N2 . It is also known by other synonyms such as 5,5’-diethynyl-2,2’-bipyridyl and 5,5’-bis-ethynyl-2,2’-bipyridine . It is frequently used as a linker in Covalent Organic Framework (COFs) research .
Molecular Structure Analysis
The molecular weight of “5,5’-Diethynyl-2,2’-bipyridine” is 204.23 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is WHWUWIBHXHJDHB-UHFFFAOYSA-N . The Canonical SMILES, a line notation for encoding molecular structures, is C#CC1=CN=C(C=C1)C2=NC=C(C=C2)C#C .
Physical And Chemical Properties Analysis
“5,5’-Diethynyl-2,2’-bipyridine” has a molecular weight of 204.23 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 25.8 Ų . The Heavy Atom Count is 16 .
Wissenschaftliche Forschungsanwendungen
Intermediate in Organic Synthesis and Pharmaceuticals
5,5’-Diethynyl-2,2’-bipyridine is widely used as an intermediate in organic synthesis and pharmaceuticals . It plays a crucial role in the synthesis of complex organic molecules that are used in various pharmaceutical applications.
Raw Material in the Synthesis of Dyestuffs
This compound serves as a raw material in the synthesis of dyestuffs . Dyestuffs are substances that impart color to a material. The 5,5’-Diethynyl-2,2’-bipyridine compound, due to its unique chemical structure, can be used to synthesize dyes with specific properties.
Agrochemicals Production
5,5’-Diethynyl-2,2’-bipyridine is also used in the production of agrochemicals . These chemicals are used in agriculture to enhance crop yield and protect crops from pests and diseases.
Ligand in Coordination Chemistry
One significant application of 5,5’-Diethynyl-2,2’-bipyridine is in coordination chemistry . It can act as a ligand, forming coordination complexes with transition metals. These complexes have various applications in catalysis, materials science, and medicinal chemistry.
Catalyst in Chemical Reactions
The compound is utilized in the synthesis of a green and red emitting heterotrinuclear complex . This complex displays typical red Eu(III) emission when excited at 345 nm. However, it also shows green emission when excited at 464 nm, making it an interesting candidate for full-color display applications .
Optoelectronic Applications
The introduction of heavy transition metals such as platinum (Pt) into these systems, with their associated high spin–orbit coupling (SOC), facilitates intersystem-crossing (ISC) of the excited singlet state S1 to the lower-lying triplet state T1 . As a result, highly efficient photoluminescence quantum yields (PLQY) approaching 100% efficiency at ambient temperature are achievable . Hence, in electroluminescence experiments, Pt(II) complexes can be used in efficient optoelectronic applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-ethynyl-2-(5-ethynylpyridin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c1-3-11-5-7-13(15-9-11)14-8-6-12(4-2)10-16-14/h1-2,5-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUWIBHXHJDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C2=NC=C(C=C2)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Diethynyl-2,2'-bipyridine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5,5'-Diethynyl-2,2'-bipyridine such a useful building block in materials chemistry?
A1: 5,5'-Diethynyl-2,2'-bipyridine possesses two key features that make it highly attractive for material design:
- Bipyridine Unit: This moiety is renowned for its ability to strongly coordinate to various metal ions. This coordination forms the basis for creating diverse metal-organic frameworks and coordination polymers with tailored properties. [, , , , , , ]
- Ethynyl Groups: These terminal alkynes are versatile handles for further functionalization. They readily participate in Sonogashira cross-coupling reactions, allowing for the extension of the molecule's conjugation and the introduction of various substituents. [, , , , ]
Q2: Can you provide specific examples of how 5,5'-Diethynyl-2,2'-bipyridine has been used to create luminescent materials?
A2: Certainly, here are a couple of illustrations:
- Tetranuclear Organogold(I) Macrocycles: Researchers have synthesized macrocyclic structures using 5,5'-Diethynyl-2,2'-bipyridine as a bridging ligand and gold(I) ions. These complexes exhibit dual luminescence and can efficiently sensitize ytterbium(III) luminescence through energy transfer processes. []
- Hybrid Pt-Ir Polymers: By reacting 5,5'-Diethynyl-2,2'-bipyridine with platinum(II) and iridium(III) precursors, researchers have produced luminescent conjugated polymers. These polymers display hybrid excited states with characteristics derived from both the platinum and iridium chromophores. []
Q3: How does the incorporation of 5,5'-Diethynyl-2,2'-bipyridine into poly(dithiafulvene)s influence their electronic properties?
A3: Introducing 5,5'-Diethynyl-2,2'-bipyridine units into poly(dithiafulvene)s leads to interesting changes in their electronic behavior:
- Reduced Donor Strength: The electron-accepting nature of the bipyridine unit relative to a benzene analogue results in a polymer with weaker electron-donating properties. []
- Intramolecular Charge Transfer: The presence of both electron-rich dithiafulvene and electron-deficient bipyridine units within the polymer backbone facilitates intramolecular charge transfer, which can be observed spectroscopically. []
- Enhanced Conductivity: The intramolecular charge transfer interactions contribute to an unusually high electrical conductivity (3.1 × 10-4 S/cm) in the undoped state of the polymer. []
Q4: Beyond luminescent materials, what other applications are being explored for polymers incorporating 5,5'-Diethynyl-2,2'-bipyridine?
A4: The ability of 5,5'-Diethynyl-2,2'-bipyridine to bind metal ions makes its polymers promising for applications beyond light emission:
- Metallo-supramolecular Networks: Researchers are investigating the use of 5,5'-Diethynyl-2,2'-bipyridine-containing poly(p-phenylene ethynylene)s to create three-dimensional networks by complexing the bipyridine units with various transition metal ions. These networks show potential in optoelectronics. []
Q5: Are there any challenges associated with working with 5,5'-Diethynyl-2,2'-bipyridine and its derivatives?
A5: Yes, a few challenges exist:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)

